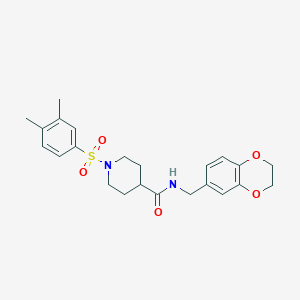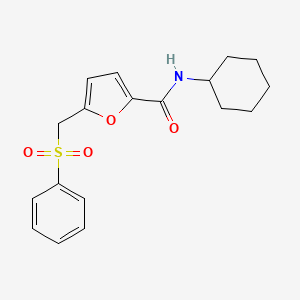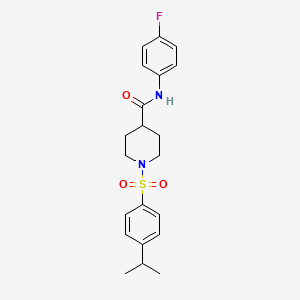
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been widely used in scientific research due to its ability to selectively block the adenosine A1 receptor, which plays a crucial role in various physiological and pathological processes.
作用机制
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide selectively blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation inhibits adenylyl cyclase activity, leading to a decrease in cyclic AMP levels and subsequent inhibition of neurotransmitter release. By blocking the adenosine A1 receptor, this compound increases cyclic AMP levels and enhances neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, increased blood pressure, increased respiratory rate, and increased locomotor activity. It has also been shown to enhance cognitive function, increase wakefulness, and reduce the sedative effects of other drugs.
实验室实验的优点和局限性
One of the main advantages of using 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to selectively block the adenosine A1 receptor without affecting other receptors or pathways. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in experiments.
未来方向
There are several future directions for research involving 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide. One area of interest is the role of adenosine A1 receptor in the regulation of glucose metabolism and insulin secretion, which may have implications for the development of diabetes. Another area of interest is the role of adenosine A1 receptor in the regulation of circadian rhythms, which may have implications for the development of sleep disorders. Additionally, this compound may be useful in the development of new drugs for the treatment of various diseases, including cardiovascular disease, respiratory disease, and neurological disorders.
合成方法
The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide involves the reaction of 1-(2,5-dichlorophenyl)sulfonyl-2-nitroethylene with N-(3,4-dimethylphenyl)piperidine-4-carboxamide in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological processes. It has been used to study the effects of adenosine A1 receptor blockade on cardiovascular function, respiratory function, and neuronal function. This compound has also been used to investigate the role of adenosine A1 receptor in the regulation of sleep-wake cycles and the development of caffeine tolerance.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-13-3-5-17(11-14(13)2)23-20(25)15-7-9-24(10-8-15)28(26,27)19-12-16(21)4-6-18(19)22/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJZIAHIVIGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)


![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)


![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)